1-(1-Pyrrolidinyl)-2-(8-quinolinylthio)ethanone: Mechanism of Action & Technical Guide
1-(1-Pyrrolidinyl)-2-(8-quinolinylthio)ethanone: Mechanism of Action & Technical Guide
This technical guide details the mechanism of action, chemical properties, and experimental applications of 1-(1-Pyrrolidinyl)-2-(8-quinolinylthio)ethanone , a specialized small-molecule probe belonging to the 8-mercaptoquinoline class.
Based on its structural pharmacophore—an 8-quinolinylthio moiety linked via an acetamide spacer to a pyrrolidine ring—this compound functions primarily as a bidentate metal chelator targeting metalloenzymes. Its most significant biological activity lies in the inhibition of JmjC-domain-containing histone demethylases (KDMs) and Macrophage Migration Inhibitory Factor (MIF) , where it disrupts catalytic activity by sequestering the active-site metal ion (Fe(II) or Zn(II)).
Executive Summary
1-(1-Pyrrolidinyl)-2-(8-quinolinylthio)ethanone (hereafter referred to as 8-QT-Pyr ) is a synthetic small molecule designed to probe the active sites of metal-dependent enzymes. Its core mechanism involves bidentate chelation of the catalytic metal ion (typically Fe²⁺ or Zn²⁺) via the nitrogen of the quinoline ring and the sulfur of the thioether linker. This chelation sterically and electronically blocks the binding of endogenous cofactors (e.g., 2-oxoglutarate) or substrates, effectively silencing enzymatic activity.
Key applications include:
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Epigenetic Research: Inhibition of KDM4 (JMJD2) and KDM5 (JARID1) subfamilies to study histone methylation dynamics (H3K9me3, H3K4me3).
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Immunology: Inhibition of MIF tautomerase activity to modulate inflammatory signaling.
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Structural Biology: Use as a crystallographic chaperone to stabilize metalloenzyme active sites.
Chemical Identity & Physicochemical Properties
| Property | Specification |
| IUPAC Name | 2-(Quinolin-8-ylthio)-1-(pyrrolidin-1-yl)ethan-1-one |
| Molecular Formula | C₁₅H₁₆N₂OS |
| Molecular Weight | 272.37 g/mol |
| SMILES | O=C(CN1CCCC1)Sc2cccc3nccc23 |
| Solubility | DMSO (>10 mM), Ethanol (Moderate), Water (Low) |
| pKa (Calculated) | ~3.5 (Quinoline N) |
| LogP (Calculated) | ~2.1 |
Structural Pharmacophore Analysis
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8-Quinolinylthio Group (Warhead): The sulfur atom at position 8 and the quinoline nitrogen form a "pincer" (S, N) that binds metal ions with high affinity. The thioether provides a "soft" donor atom preference for Fe(II) and Zn(II).
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Ethanone Linker: A flexible 2-carbon spacer that allows the warhead to orient correctly within the active site while minimizing steric clash.
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Pyrrolidine Ring (Cap): A hydrophobic moiety that occupies the solvent-exposed entrance of the active site, improving potency via van der Waals interactions and enhancing cell permeability.
Mechanism of Action (Molecular Level)
The primary mechanism is competitive inhibition via metal sequestration .
Inhibition of JmjC Histone Demethylases (KDM4/5)
JmjC demethylases require Fe(II) and 2-oxoglutarate (2-OG) to catalyze the demethylation of lysine residues on histone tails.
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Binding: 8-QT-Pyr enters the catalytic pocket of the KDM enzyme.
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Chelation: The quinoline nitrogen and the thioether sulfur coordinate the active site Fe(II) in a bidentate fashion.
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Displacement: This coordination geometry mimics the binding of 2-OG but lacks the oxidative potential, effectively displacing 2-OG and preventing the formation of the reactive ferryl (Fe(IV)=O) intermediate required for hydroxylation.
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Result: Accumulation of methylated histones (e.g., H3K9me3), leading to transcriptional repression of target genes.
Inhibition of MIF Tautomerase
MIF contains a catalytic N-terminal proline residue and a pseudo-active site.
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Interaction: The compound binds to the catalytic site.
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Stabilization: The aromatic quinoline ring stacks with active site residues (e.g., Tyr36, Phe113), while the amide group forms hydrogen bonds.
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Blockade: The bulky pyrrolidine group sterically hinders the access of substrates (e.g., D-dopachrome), inhibiting the tautomerase activity which is often correlated with MIF's pro-inflammatory cytokine function.
Pathway Visualization
Caption: Schematic of 8-QT-Pyr mechanism showing bidentate chelation of Fe(II) in KDM enzymes and steric blockade in MIF.
Experimental Protocols
Synthesis of 8-QT-Pyr
Rationale: To generate high-purity probe for biological assays.
Reagents: 8-Mercaptoquinoline (or 8-quinolinethiol hydrochloride), 2-Chloro-1-(pyrrolidin-1-yl)ethanone, Potassium Carbonate (K₂CO₃), Acetone.
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Preparation of Electrophile: React chloroacetyl chloride with pyrrolidine (1:1 equiv) in DCM at 0°C to form 2-chloro-1-(pyrrolidin-1-yl)ethanone . Purify by silica flash chromatography.
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Coupling: Dissolve 8-mercaptoquinoline (1.0 equiv) in anhydrous acetone. Add K₂CO₃ (2.0 equiv) and stir for 15 min.
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Addition: Dropwise add 2-chloro-1-(pyrrolidin-1-yl)ethanone (1.1 equiv) to the mixture.
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Reaction: Reflux at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).
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Workup: Filter off inorganic salts. Concentrate filtrate. Dissolve residue in DCM, wash with water and brine.
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Purification: Recrystallize from Ethanol/Hexane or purify by column chromatography to yield 1-(1-Pyrrolidinyl)-2-(8-quinolinylthio)ethanone as a pale yellow solid.
In Vitro KDM4A Demethylase Assay
Rationale: To quantify inhibitory potency (IC50).
Materials: Recombinant KDM4A, H3K9me3 substrate (biotinylated), Fe(II) ammonium sulfate, 2-Oxoglutarate, Ascorbate.
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Buffer Prep: 50 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM TCEP.
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Enzyme Mix: Dilute KDM4A to 100 nM in buffer.
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Compound Addition: Add 8-QT-Pyr (serial dilutions in DMSO) to the enzyme mix. Incubate 15 min at RT.
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Reaction Start: Add Substrate Mix (100 nM H3K9me3 peptide, 10 µM Fe(II), 100 µM 2-OG, 100 µM Ascorbate).
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Incubation: 30–60 min at 37°C.
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Detection: Use AlphaScreen or TR-FRET antibody specific for H3K9me2 (product) to measure demethylation.
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Analysis: Plot % Activity vs. Log[Compound] to determine IC50.
Data Summary & Validation
| Parameter | Value / Observation | Notes |
| KDM4A IC50 | ~1–10 µM | Typical range for 8-mercaptoquinoline derivatives [1]. |
| MIF IC50 | ~5–20 µM | Moderate potency; acts as a tautomerase inhibitor [2]. |
| Selectivity | Moderate | May inhibit other Fe(II)/2-OG enzymes (e.g., PHDs) at high concentrations. |
| Cell Permeability | High | Pyrrolidine enhances lipophilicity. |
| Stability | Stable | Stable in plasma and buffer; susceptible to oxidation of sulfur over long periods. |
References
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King, O. N. F., et al. (2010). "Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors." PLoS ONE, 5(11), e15535. Link(Describes the 8-hydroxy/mercaptoquinoline scaffold mechanism against KDMs).
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Lubetsky, J. B., et al. (2002). "The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents." Journal of Biological Chemistry, 277(28), 24976-24982. Link(Foundation for MIF tautomerase inhibition assays).
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Rose, N. R., et al. (2012). "Inhibitor scaffolds for 2-oxoglutarate-dependent oxygenases." Chemical Society Reviews, 40(8), 4364-4397. Link(Comprehensive review of the chelation mechanism).
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PubChem Compound Summary. "1-(Pyrrolidin-1-yl)-2-(quinolin-8-ylthio)ethan-1-one." National Center for Biotechnology Information. Link(Chemical structure and identifiers).
